

(-)-Myrtenal: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (-)-Myrtenal

Cat. No.: B3023152

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CAS Number: 18486-69-6

Molecular Formula: C₁₀H₁₄O

Molecular Weight: 150.22 g/mol

Synonyms: (1R)-(-)-Myrtenal, (1R)-2-Pinen-10-al, (1R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-carboxaldehyde

Molecular Structure

(-)-Myrtenal is a bicyclic monoterpenoid aldehyde. The structure consists of a bicyclo[3.1.1]heptane core with a double bond in the ring, a gem-dimethyl group, and an aldehyde functional group attached to the double bond.

SMILES: C[C@]1(C)[C@H]2CC=C(C=O)[C@H]1C2

InChI Key: KMRMUZKLFIEVAO-IUCAKERBSA-N

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of (-)-Myrtenal is presented below.

Physicochemical Properties

Property	Value	Reference(s)
Appearance	Clear colorless to yellow liquid	[1]
Boiling Point	220-221 °C	[1]
Density	0.988 g/mL at 20 °C	[1]
Refractive Index (n ²⁰ /D)	1.504	[1]
Optical Activity ([α] ²² /D)	-15° (neat)	[2]
Solubility	Insoluble in water; soluble in alcohol and oils	[1]
Flash Point	78.9 °C	[3]

Spectroscopic Data

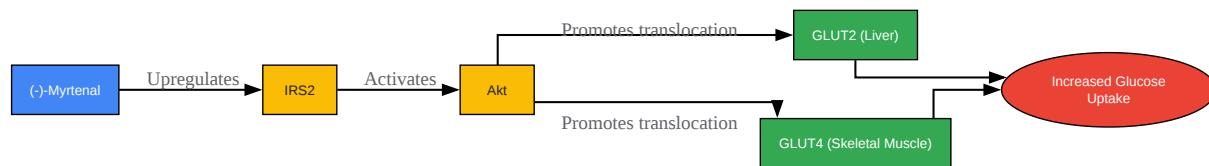
Technique	Key Data	Reference(s)
¹ H NMR (CDCl ₃ , 500 MHz)	δ (ppm): 9.443 (s, 1H, CHO), 6.716 (m, 1H, C=CH), 2.869 (m, 1H), 2.554 (m, 2H), 2.493 (m, 2H), 2.193 (m, 1H), 1.344 (s, 3H, CH ₃), 0.747 (s, 3H, CH ₃)	[4]
¹³ C NMR (CDCl ₃)	δ (ppm): 193.995 (C=O), 154.194, 150.540, 69.683, 43.319, 40.739, 35.682, 33.754, 28.317, 23.568	[4]
Infrared (IR)	Characteristic bands at 1670 cm ⁻¹ (C=O conjugated), 1615 cm ⁻¹ (C=C conjugated)	[5]
Mass Spectrometry (MS)	Molecular Ion (M ⁺): 150.1045	[3]

Biological Activities and Signaling Pathways

(-)-Myrtenal has been shown to exhibit a range of biological activities, including antidiabetic, anticancer, and neuroprotective effects.

Antidiabetic Activity

(-)-Myrtenal has been demonstrated to ameliorate hyperglycemia.^[6] The proposed mechanism involves the upregulation of the insulin receptor substrate 2 (IRS2)-Akt signaling pathway.^[6] This leads to an enhanced translocation of glucose transporters GLUT2 in the liver and GLUT4 in skeletal muscle, ultimately increasing glucose uptake.^{[6][7]}

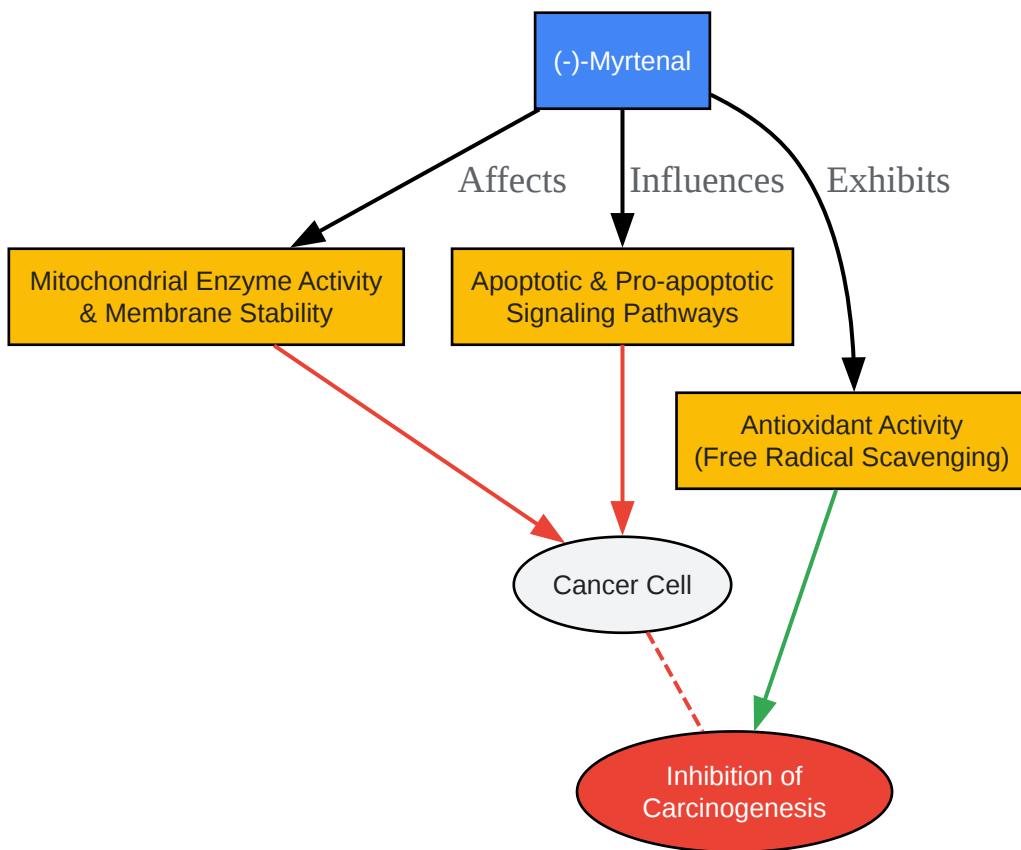


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Caption: Proposed antidiabetic signaling pathway of **(-)-Myrtenal**.

Anticancer Activity

The antitumor potential of **(-)-Myrtenal** has been investigated in various cancer models. The proposed mechanisms include the modulation of mitochondrial enzyme activity and membrane stability, as well as influencing apoptotic and pro-apoptotic signaling pathways.^[8] Its anticancer efficacy is also attributed to its antioxidant properties and its ability to regulate detoxification pathways.^[9]



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Caption: Proposed anticancer mechanisms of **(-)-Myrtenal**.

Experimental Protocols

Synthesis of **(-)-Myrtenal** from α -Pinene

A common method for the synthesis of **(-)-Myrtenal** is the allylic oxidation of α -pinene.

Method 1: Oxidation with Selenium Dioxide under Reflux

- A mixture of 1 equivalent of α -pinene and 2.5 equivalents of selenium dioxide (SeO_2) in absolute ethanol is prepared.[10]
- The reaction mixture is heated under reflux.[10]
- The reaction progress is monitored until the starting material is consumed.[10]

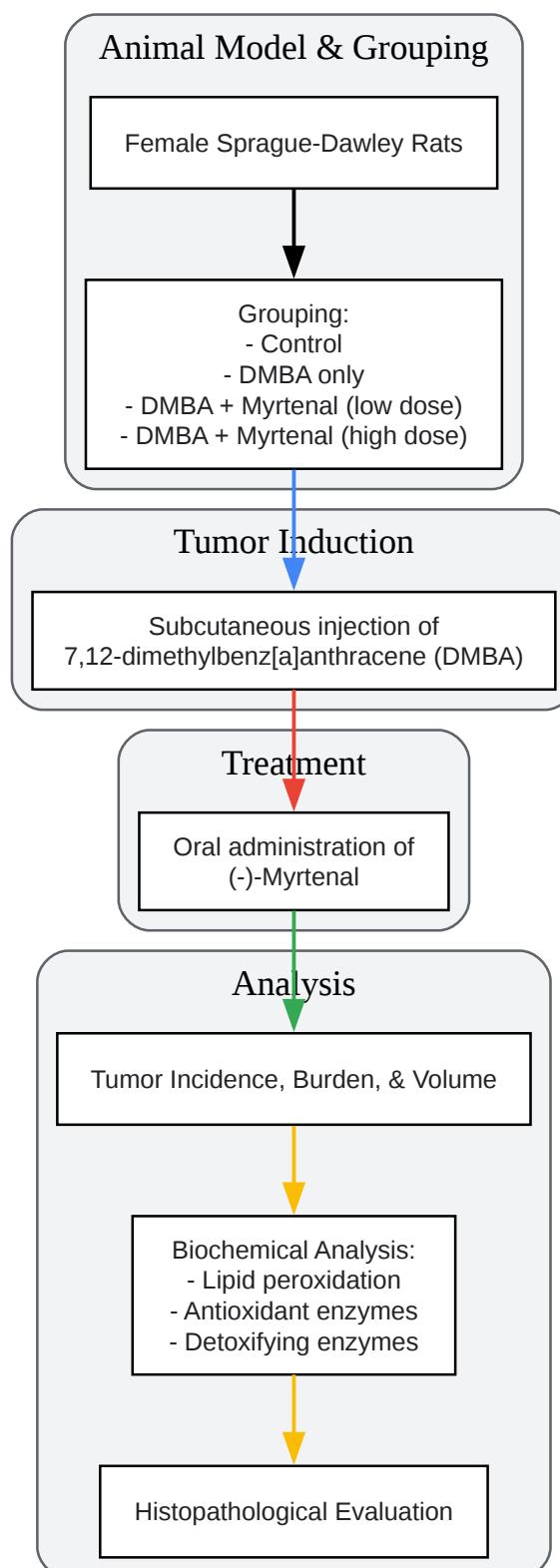
Method 2: Oxidation with Selenium Dioxide under Oxygen Pressure

- The allylic oxidation is conducted in a high-pressure reactor (e.g., Parr Instrument).[10]
- The reaction is carried out at 134 °C under 6 atmospheres of oxygen.[10] This method has been reported to yield higher selectivity for myrtenal compared to the reflux method.[10]

Purification: The resulting carbonyl compounds, including myrtenal, can be separated from the reaction mixture by forming a bisulfite complex, followed by vacuum fractional distillation to obtain highly pure myrtenal.[5]

In Vivo Study: Antitumor Activity in a DMBA-Induced Mammary Cancer Model

The following protocol outlines an experimental workflow to evaluate the chemopreventive effects of **(-)-Myrtenal**.



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Caption: Experimental workflow for in vivo antitumor study.

In Vitro Study: Cytotoxicity Assay

The cytotoxic effects of **(-)-Myrtenal** can be assessed using the MTT assay.

- Cell Culture: Human cancer cell lines (e.g., HT-29 for colon cancer) are cultured in appropriate media.
- Treatment: Cells are seeded in 96-well plates and treated with various concentrations of **(-)-Myrtenal** (e.g., 0.1-5 mM) for a specified duration (e.g., 24 hours).[\[11\]](#)
- MTT Assay:
 - After treatment, the culture medium is replaced with a solution containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
 - The plate is incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
- Data Analysis: The absorbance is measured using a microplate reader, and cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is then determined.

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